3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one chemical properties
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one chemical properties
An In-depth Technical Guide to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Synthesis, Properties, and Reactivity
Executive Summary
This technical guide provides a comprehensive overview of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure," frequently appearing in molecules with potent biological activities, particularly as kinase inhibitors. This document details the synthesis, physicochemical properties, spectral characterization, and key chemical reactions of the title compound, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic N-heterocyclic system that has garnered substantial attention in medicinal chemistry. Its rigid, planar structure and ability to present substituents in a well-defined spatial orientation make it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Notably, this core structure is present in several approved drugs and clinical candidates, highlighting its therapeutic potential.
Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[1][2] The title compound, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, serves as a versatile intermediate. The bromine atom at the 3-position is a key functional handle, enabling a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Physicochemical and Structural Properties
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a stable, crystalline solid under standard conditions. Its core structure consists of a pyrazole ring fused to a pyrimidine ring. The presence of the bromine atom, two methyl groups, and a ketone functionality dictates its chemical behavior and potential for further derivatization.
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃O | N/A |
| Molecular Weight | 242.07 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available (expected to be >150 °C) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. | N/A |
| pKa (predicted) | -3.78 ± 0.60 | N/A |
Molecular Structure:
Caption: Molecular structure of the title compound.
Synthesis and Purification
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is typically achieved through a multi-step sequence starting from readily available precursors. The general and most common strategy involves the cyclocondensation of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][3]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process:
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Formation of the pyrazolo[1,5-a]pyrimidine core: Condensation of 3-amino-4-bromopyrazole with ethyl 2-methylacetoacetate.
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Methylation: Introduction of the second methyl group at the 6-position.
An alternative one-pot synthesis for related 3-halopyrazolo[1,5-a]pyrimidines involves the reaction of β-enaminones with NH-5-aminopyrazoles under microwave irradiation, followed by halogenation.[4]
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.
Step 1: Synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Rationale: This step builds the core heterocyclic system. Acetic acid serves as a mildly acidic catalyst to promote the condensation and subsequent cyclization/dehydration.
-
Procedure:
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To a solution of 3-amino-4-bromopyrazole (1.0 eq) in glacial acetic acid (5-10 mL/mmol), add ethyl 2-methylacetoacetate (1.1 eq).
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Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature. A precipitate should form.
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Pour the mixture into ice-water and stir for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
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Dry the solid under vacuum to yield the intermediate product.
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Step 2: Methylation to yield 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Rationale: A strong base like sodium hydride is used to deprotonate the pyrimidine nitrogen, forming a nucleophilic anion that then reacts with methyl iodide in an SN2 reaction.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the product from Step 1 (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
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Allow the reaction to proceed at room temperature overnight.
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Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
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Caption: Synthetic workflow diagram.
Spectral Characterization
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ (ppm): ~2.2-2.5 (s, 3H, C5-CH₃), ~2.6-2.9 (s, 3H, C6-CH₃), ~8.0-8.2 (s, 1H, C2-H), ~11-12 (br s, 1H, N4-H, if not fully deuterated in DMSO-d₆) |
| ¹³C NMR | δ (ppm): ~12-15 (C5-CH₃), ~18-22 (C6-CH₃), ~95-100 (C3-Br), ~140-145 (C2), ~148-152 (C5), ~155-160 (C6a), ~160-165 (C7=O) |
| Mass Spec (ESI+) | m/z: 242.99 (M+H)⁺, 244.99 (M+H)⁺ (characteristic isotopic pattern for Bromine) |
| IR (KBr) | ν (cm⁻¹): ~3100-3200 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, amide), ~1600, ~1550 (C=C, C=N stretch) |
Chemical Reactivity and Derivatization
The chemical reactivity of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is dominated by the presence of the bromine atom at the C3 position. This site is activated towards various transformations, making the compound a valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups, respectively.
Suzuki-Miyaura Coupling: A Key Transformation
The Suzuki-Miyaura coupling is particularly useful for creating C-C bonds and is widely employed in the synthesis of complex molecules.[8][9]
Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Rationale: This reaction couples the pyrazolo[1,5-a]pyrimidine core with a phenyl group. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. A solvent mixture like dioxane/water provides the necessary polarity and solubility for the reactants.
-
Procedure:
-
To a reaction vessel, add 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-phenyl derivative.
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Caption: Simplified Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are being investigated for a multitude of therapeutic applications:
-
Kinase Inhibitors: As mentioned, this is the most prominent application. Derivatives have shown potent inhibitory activity against a range of kinases, including CDKs, Pim-1, and PI3Kδ, which are critical targets in oncology and inflammatory diseases.[10][11][12]
-
Antitubercular Agents: The core has been identified in high-throughput screens as a promising starting point for the development of new treatments for tuberculosis.
-
CNS Agents: The structural similarity to purines has led to the development of pyrazolo[1,5-a]pyrimidines with activity on CNS targets.[13]
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Antiviral and Anti-inflammatory Agents: The diverse biological activities of this scaffold extend to antiviral and anti-inflammatory applications.[1]
The title compound, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is a key intermediate that allows for the rapid generation of diverse libraries of these potentially therapeutic agents through the reactions described above.
Conclusion
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a highly valuable and versatile building block in organic and medicinal chemistry. Its synthesis is achievable through established methods, and its key feature, the C3-bromo substituent, provides a reliable handle for a wide range of synthetic modifications, most notably palladium-catalyzed cross-coupling reactions. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitated by intermediates like the title compound, holds significant promise for the discovery of novel therapeutics.
References
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